Fluorophenindione
Description
Fluorophenindione (2-(4-fluorophenyl)-1,3-indandione) is an oral indanedione-class anticoagulant used primarily in thromboembolic disorder management. Its mechanism involves inhibiting vitamin K epoxide reductase, thereby suppressing the synthesis of clotting factors II, VII, IX, and X . This compound is metabolized hepatically and exhibits a plasma half-life of 8–12 hours, with peak anticoagulant effects observed within 24–48 hours post-administration .
Properties
CAS No. |
52892-82-7 |
|---|---|
Molecular Formula |
C15H9FO2 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
4-fluoro-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-11-8-4-7-10-13(11)15(18)12(14(10)17)9-5-2-1-3-6-9/h1-8,12H |
InChI Key |
HBAGMNYQKWJOMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)F |
Synonyms |
fluorophenindione |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Fluorine Substitution: The 4-fluorophenyl group in this compound enhances metabolic stability compared to non-fluorinated phenindione but increases hepatotoxicity due to reactive metabolite formation .
- Indanedione vs. Coumarin: Indanediones (e.g., this compound, phenindione) exhibit faster onset but higher immunogenicity than coumarins (e.g., warfarin) .
2.2 Pharmacokinetic Comparisons
Pharmacokinetic parameters highlight differences in bioavailability and elimination:
| Parameter | This compound | Warfarin | Phenindione |
|---|---|---|---|
| Bioavailability | 85–90% | >95% | 70–80% |
| Half-life (hours) | 8–12 | 20–60 | 5–8 |
| Protein Binding | 98% | 99% | 95% |
| Primary Metabolism | Hepatic (CYP2C9) | Hepatic (CYP2C9) | Hepatic (CYP3A4) |
Key Findings :
Key Findings :
- Efficacy : this compound’s efficacy is comparable to warfarin but inferior in long-term prophylaxis due to toxicity limitations .
- Safety : Phenindione and this compound share high hypersensitivity risks (e.g., rash, nephritis), likely due to indanedione-specific hapten formation .
Discussion
This compound occupies a niche in anticoagulation therapy due to its rapid onset but is overshadowed by warfarin’s superior safety profile. Structural fluorination improves stability but introduces metabolic liabilities absent in coumarins. Future research should focus on:
Developing safer indanedione derivatives with reduced immunogenicity.
Investigating this compound’s utility in patients with warfarin resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
